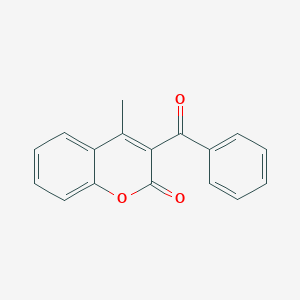
2,4-Hexadienedioic acid, 2,4-dimethyl-, (2Z,4Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Hexadienedioic acid, 2,4-dimethyl-, (2Z,4Z)- is an organic compound with the molecular formula C8H10O4 It is a diene acid with two double bonds in the Z configuration, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Hexadienedioic acid, 2,4-dimethyl-, (2Z,4Z)- can be achieved through several methods. One common approach involves the esterification of the corresponding diene diacid with methanol or ethanol, followed by hydrolysis to yield the desired acid. The reaction conditions typically include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of related diene compounds, followed by oxidation to introduce the carboxylic acid groups. This method allows for the efficient production of the compound in large quantities, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Hexadienedioic acid, 2,4-dimethyl-, (2Z,4Z)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with different functional groups.
Scientific Research Applications
2,4-Hexadienedioic acid, 2,4-dimethyl-, (2Z,4Z)- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Hexadienedioic acid, 2,4-dimethyl-, (2Z,4Z)- involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
2,4-Hexadienedioic acid, dimethyl ester, (E,E)-: This compound has a similar structure but with different stereochemistry.
Hexanedioic acid, 2,4-dimethyl, dimethyl ester: Another related compound with different functional groups.
2,4-Hexadiene, (E,Z)-: A related diene compound with different double bond configurations.
Uniqueness
The uniqueness of 2,4-Hexadienedioic acid, 2,4-dimethyl-, (2Z,4Z)- lies in its specific double bond configuration, which imparts distinct chemical properties and reactivity compared to its isomers and related compounds.
Properties
CAS No. |
51494-35-0 |
|---|---|
Molecular Formula |
C8H10O4 |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
2,4-dimethylhexa-2,4-dienedioic acid |
InChI |
InChI=1S/C8H10O4/c1-5(4-7(9)10)3-6(2)8(11)12/h3-4H,1-2H3,(H,9,10)(H,11,12) |
InChI Key |
SYMNCEZYEJKBBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O)C=C(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


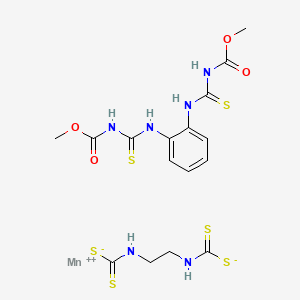
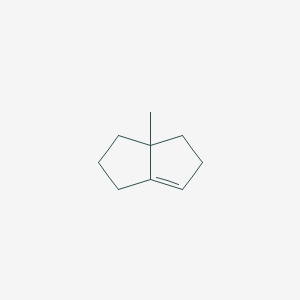
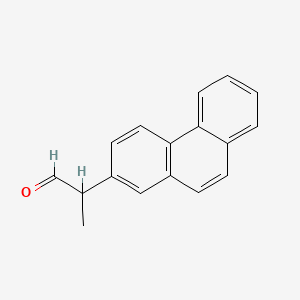
![(3E,7R,8S,12S,13S,14E,16E)-21-Chloro-8-hydroxy-7,22-dimethoxy-3,13,15-trimethyl-11-oxa-9,19-diazatricyclo[18.3.1.1~8,12~]pentacosa-1(24),3,5,14,16,20,22-heptaene-10,18-dione](/img/structure/B14654972.png)
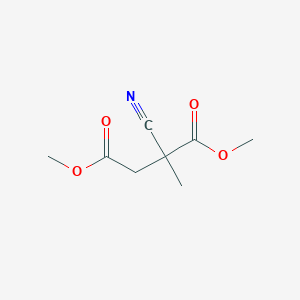

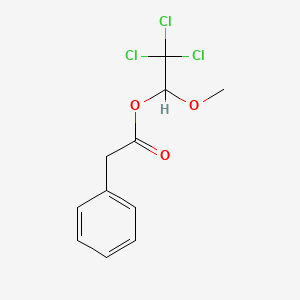
![6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14655004.png)
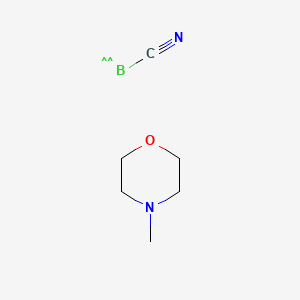
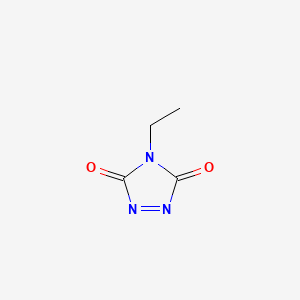
![4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B14655022.png)
![4-[2-(4-Phenyl-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14655036.png)
![2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14655039.png)
